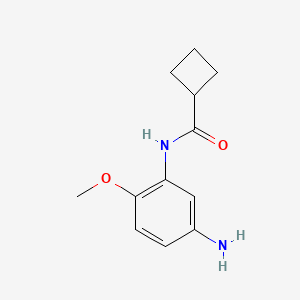

N-(5-amino-2-methoxyphenyl)cyclobutanecarboxamide

Beschreibung

N-(5-Amino-2-methoxyphenyl)cyclobutanecarboxamide is a synthetic carboxamide derivative featuring a cyclobutane ring fused to an aromatic amine-methoxy-substituted phenyl group. This compound’s structure combines a strained cyclobutane moiety with a polar aromatic system, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry and environmental toxicology.

Eigenschaften

IUPAC Name |

N-(5-amino-2-methoxyphenyl)cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-6-5-9(13)7-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZFUNPPQXGESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amidation via Carbodiimide-Mediated Coupling

This method is widely used for amide bond formation in aromatic amines and carboxylic acids, offering mild conditions and good yields.

- The 5-amino-2-methoxyaniline is reacted with cyclobutanecarboxylic acid in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

- The reaction is typically carried out in an aprotic solvent like N,N-dimethylformamide (DMF) or methylene chloride at room temperature or slightly elevated temperatures (e.g., 25–80 °C).

- Hydroxybenzotriazole (HOBt) or similar additives may be included to suppress side reactions and improve coupling efficiency.

- After stirring overnight, the reaction mixture is quenched with water and extracted with ethyl acetate.

- The organic layer is washed sequentially with saturated sodium bicarbonate, ammonium chloride solutions, and brine to remove impurities.

- Drying over sodium sulfate and concentration under reduced pressure yields the crude amide.

- Purification is achieved by silica gel column chromatography using a hexane/ethyl acetate solvent system (1:1 ratio).

- This method yields the target compound in moderate to good yields (typically 50–70%).

- The reaction preserves the amino and methoxy groups without significant side reactions.

- The use of carbodiimide coupling agents is preferred for its operational simplicity and mild conditions, which are compatible with sensitive functional groups.

Preparation via Acid Chloride Intermediate

This classical approach involves converting cyclobutanecarboxylic acid into its acid chloride, followed by reaction with the aromatic amine.

- Cyclobutanecarboxylic acid is treated with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in an inert solvent such as carbon tetrachloride or dichloromethane at low temperature (0–5 °C) to form cyclobutanecarbonyl chloride.

- The acid chloride is isolated by evaporation under reduced pressure, often crystallized for purity.

- The acid chloride is then added portionwise to a stirred, ice-cold solution of 5-amino-2-methoxyaniline in an inert solvent or aqueous medium.

- The mixture is allowed to warm to room temperature and stirred for several hours (typically 4–18 hours).

- The reaction mixture is worked up by evaporation of solvents under vacuum, dissolution in water, and basification with sodium hydroxide to precipitate the amide.

- The solid product is filtered, washed, and dried.

- This method can achieve high purity and yields but requires careful handling of corrosive reagents and control of reaction temperature to avoid side reactions.

- The acid chloride intermediate is reactive and facilitates rapid amide bond formation.

- The method is well-documented in patent literature for cyclobutane carboxamide derivatives.

Direct Amidation under Autoclave Conditions

An alternative method involves direct amidation of cyclobutanecarboxylic acid esters with the amine under high pressure and temperature.

- Sodium methoxide is dissolved in methanol, and the cyclobutanecarboxylic acid ester is added at 0 °C.

- The solution is saturated with ammonia or the amine (5-amino-2-methoxyaniline) at low temperature.

- The mixture is sealed in an autoclave and heated at 100–150 °C under autogenous pressure (200–800 psi) for 18–72 hours.

- After cooling, the solvent and excess amine are removed under vacuum.

- The residue is extracted with an organic solvent such as ethyl acetate.

- The solvent is evaporated to yield the cyclobutanecarboxamide.

- This method is less commonly used for substituted anilines due to the sensitivity of functional groups but is effective for simpler amines.

- It requires specialized equipment and longer reaction times.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Carbodiimide-Mediated Coupling | EDC·HCl, DMAP, HOBt, DMF, RT to 80 °C | Mild conditions, good selectivity | Requires purification by chromatography | 50–70 |

| Acid Chloride Intermediate | PCl5 or SOCl2, low temp, aqueous or inert solvent | High reactivity, high purity | Corrosive reagents, sensitive to moisture | 60–80 |

| Direct Amidation in Autoclave | Sodium methoxide, methanol, high pressure & temp | No need for activated intermediates | Long reaction time, harsh conditions | 40–60 |

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-amino-2-methoxyphenyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(5-amino-2-methoxyphenyl)cyclobutanecarboxamide has the molecular formula C12H14N2O and a molecular weight of approximately 202.25 g/mol. The compound features a cyclobutane ring attached to an aromatic amine, which contributes to its reactivity and interaction with biological systems. Its structure allows for unique steric and electronic properties that influence its applications in various domains.

Chemistry

In the field of chemistry, this compound serves as a significant building block for the synthesis of more complex molecules. It is utilized in:

- Synthesis of Derivatives : The compound can be modified to create various derivatives that may possess enhanced biological activities or different chemical properties.

- Reaction Mechanism Studies : It is used to investigate reaction mechanisms due to its well-defined structure, allowing researchers to study how changes in the compound affect reaction pathways.

Biology

The compound exhibits potential in biological applications, particularly in enzyme studies and biochemical assays:

- Enzyme Inhibition : this compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites makes it a valuable tool for studying enzyme kinetics and mechanisms.

- Biochemical Assays : It is employed as a probe for studying enzyme activity, providing insights into the biochemical processes within cells.

Medicinal Chemistry

This compound shows promise in medicinal chemistry due to its biological activity:

-

Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Pathogen Type Activity Mechanism Gram-positive Effective Cell wall disruption Gram-negative Effective Cell wall disruption -

Anticancer Activity : Preclinical studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The proposed mechanism includes inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action MDA-MB-231 (Breast) 0.88 CDK inhibition PC3 (Prostate) 1.20 Induction of apoptosis A549 (Lung) 0.75 Cell cycle arrest in G1 phase

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Antimicrobial Activity : This study demonstrated significant effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating strong potential for development into an antibiotic agent.

- Anticancer Research : Preclinical trials showed that the compound effectively reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent for specific types of cancer.

- Enzyme Inhibition Studies : Detailed kinetic analyses revealed that this compound selectively inhibits CDK9, leading to decreased phosphorylation of RNA polymerase II and reduced transcriptional activity in cancer cells.

Wirkmechanismus

The mechanism of action of N-(5-amino-2-methoxyphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and specificity towards these targets . The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with N-(5-amino-2-methoxyphenyl)cyclobutanecarboxamide, enabling comparative insights into substituent effects, ring size, and bioactivity:

N-(5-Amino-2-methoxyphenyl)acetamide (Ac-DAAN)

- Structure : Acetamide group replaces cyclobutanecarboxamide.

- Key Data: CAS# 64353-88-4; Molecular Weight: 194.21 g/mol . Toxicity Profile: Demonstrated low inhibitory effects on microbial systems (e.g., methanogenic activity), contrasting sharply with highly toxic azo-dimers and DNAN (2,4-dinitroanisole) . Metabolic Fate: Biotransformation pathways involve nitro-reduction intermediates, which may generate reactive nitroso species linked to increased methanogenic toxicity .

N-(5-Chloro-2-hydroxyphenyl)cyclohexanecarboxamide

- Structure: Cyclohexane ring (vs. cyclobutane), chloro and hydroxy substituents (vs. amino and methoxy).

- Key Data: CAS# 428839-99-0; Molecular Weight: 253.72 g/mol . The chloro and hydroxy groups may alter electronic properties, influencing binding affinity in target systems.

N-(5-Chloro-2-methoxyphenyl)cyclopropanecarboxamide

- Structure: Cyclopropane ring (vs. cyclobutane), chloro substituent (vs. amino).

- Key Data :

Tabulated Comparison of Key Parameters

Research Findings and Implications

- Ring Size and Bioactivity : Cyclobutane’s intermediate ring strain may balance reactivity and stability compared to cyclopropane (high strain) and cyclohexane (low strain). This could influence pharmacokinetic properties, such as metabolic half-life .

- Toxicity Trends: Ac-DAAN’s low toxicity contrasts with DNAN’s high methanogenic inhibition, suggesting that electron-withdrawing groups (e.g., nitro in DNAN) exacerbate toxicity, while electron-donating groups (e.g., amino in Ac-DAAN) mitigate it .

Biologische Aktivität

N-(5-amino-2-methoxyphenyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound interacts with various enzymes and proteins, playing a crucial role in cellular signaling and gene expression regulation. Notably, it has been shown to inhibit histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation and transcriptional control.

Table 1: Interaction with Key Enzymes

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Histone Deacetylases (HDACs) | Inhibition | Modulates gene expression |

| Cyclin-Dependent Kinases (CDKs) | Inhibition | Alters cell cycle progression |

The mechanism by which this compound exerts its effects involves binding to the active sites of target enzymes. This binding inhibits their activity, leading to downstream effects on cellular processes such as apoptosis and cell proliferation.

- Binding Interactions : The compound forms hydrogen bonds with amino acid residues in the active sites of HDACs and CDKs, effectively blocking substrate access.

- Cellular Effects : In cancer cells, this inhibition results in the induction of apoptosis and decreased cell proliferation rates.

3. Cellular Effects and Case Studies

Research indicates that this compound exhibits pronounced effects on several cancer cell lines.

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Apoptosis Induction (%) | Notes |

|---|---|---|---|

| MDA-MB-231 | 0.88 | 32.4 | Triple-negative breast cancer |

| BT-549 | 0.94 | 7.99 | Hormone receptor-positive |

| Hs 578T | 1.23 | 7.24 | Basal-like subtype |

In a study involving the MDA-MB-231 cell line, the compound induced significant apoptosis at concentrations as low as 0.88 μM, demonstrating its potency against aggressive cancer types .

4. Temporal and Dosage Effects

The biological activity of this compound varies with dosage and exposure time.

- Dosage Effects : At lower doses, the compound shows minimal toxicity while effectively inhibiting HDAC and CDK activities. Higher doses correlate with increased apoptotic activity but may also lead to cytotoxicity.

- Temporal Stability : The compound exhibits stability under standard laboratory conditions; however, degradation products can influence its long-term efficacy.

5. Metabolic Pathways and Pharmacokinetics

This compound is involved in several metabolic pathways that regulate its pharmacokinetics.

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Molecular Weight | 248.32 g/mol |

| LogD (pH = 7.4) | 0.9 |

| Plasma Protein Binding (%) | ~41% |

| Half-life (min) | >360 |

These properties suggest favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .

6. Conclusion

This compound demonstrates significant biological activity through its interaction with key enzymes involved in cancer progression. Its ability to induce apoptosis in various cancer cell lines highlights its potential as a therapeutic agent. Further research is warranted to explore its full therapeutic potential and optimize its pharmacological profile for clinical applications.

Q & A

Q. What synthetic routes are commonly employed for N-(5-amino-2-methoxyphenyl)cyclobutanecarboxamide?

The synthesis typically involves coupling 5-amino-2-methoxyaniline with cyclobutanecarbonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Post-synthesis purification via recrystallization or column chromatography ensures high purity. This methodology aligns with analogous sulfonamide syntheses, where amine-nucleophile reactions are optimized for yield and selectivity .

Q. Which spectroscopic techniques validate the structure of this compound?

Key techniques include:

- ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and cyclobutane ring protons (complex splitting due to ring strain, δ 1.8–3.4 ppm) .

- LC-MS : Confirms molecular weight (e.g., [M+1]⁺ ion) and purity.

- Elemental analysis : Validates C, H, N, and S percentages against theoretical values .

Q. What functional groups dictate its reactivity?

- Amino group (-NH₂) : Participates in electrophilic substitution or diazotization.

- Methoxy (-OCH₃) : Directs aromatic substitution to the para position.

- Carboxamide (-CONH-) : Engages in hydrogen bonding and hydrolysis under acidic/basic conditions. These groups enable derivatization for structure-activity studies .

Q. How is purity assessed post-synthesis?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard. Elemental analysis (C, H, N) and melting point determination further confirm purity .

Advanced Research Questions

Q. How can conflicting NMR data in derivatives be resolved?

Cyclobutane ring strain causes complex splitting patterns. Advanced techniques like 2D NMR (e.g., COSY, HSQC) clarify proton-proton correlations and assign overlapping signals. Computational modeling (DFT) predicts chemical shifts, aiding spectral interpretation .

Q. What strategies optimize reaction yields under varying conditions?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to traditional heating .

- Continuous flow chemistry : Scalable for industrial applications, ensuring consistent temperature/pressure control .

Q. How does the cyclobutane ring influence physicochemical properties?

The strained four-membered ring increases melting point and reduces solubility compared to cyclohexane analogs. Its conformational rigidity may enhance binding specificity in biological targets .

Q. What computational methods predict bioactivity?

Q. How are discrepancies in elemental analysis addressed?

Contamination or incomplete purification may skew results. Re-analysis via high-resolution mass spectrometry (HR-MS) or combustion analysis resolves inconsistencies. Adjusting recrystallization solvents (e.g., ethanol/water mixtures) improves purity .

Q. What biological activities are observed in structural analogs?

Analogous carboxamides exhibit:

- Antimicrobial activity : Disruption of bacterial membrane integrity.

- Anticancer potential : Apoptosis induction via kinase inhibition.

These findings guide targeted assays for the parent compound .

Data Contradiction Analysis

Q. Why do melting points vary across synthesized batches?

Polymorphism or residual solvents (e.g., DMF) alter crystal packing. Differential scanning calorimetry (DSC) identifies polymorphic forms, while thermogravimetric analysis (TGA) quantifies solvent retention .

Q. How to interpret inconsistent bioactivity in similar derivatives?

Subtle structural changes (e.g., halogen substitution) impact lipophilicity and target binding. Comparative logP measurements and X-ray crystallography of ligand-target complexes clarify structure-activity relationships .

Methodological Recommendations

- Synthetic Protocol : Use Schlenk techniques for moisture-sensitive intermediates.

- Characterization : Combine NMR with X-ray crystallography (if crystals form) for unambiguous structural confirmation .

- Biological Assays : Prioritize in vitro cytotoxicity (MTT assay) and bacterial MIC tests before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.